A-674563 is a small molecule that belongs to the class of allosteric AKT inhibitors. [, , , ] It is widely used in scientific research as a tool to investigate the role of AKT in various biological processes and disease models. [, , , ] A-674563 exhibits selectivity for AKT1, particularly compared to the pan-AKT inhibitor MK-2206. [, , ]
Molecular Structure Analysis
While the provided literature does not offer a detailed molecular structure for A-674563, computational design studies suggest it interacts with the ATP-binding site of AKT. [, ] These studies utilize molecular docking simulations to assess its binding affinity and conformation within the active site, guiding the development of novel AKT inhibitors with improved potency. [, ]
Mechanism of Action
A-674563 acts as an allosteric inhibitor of AKT, primarily targeting the AKT1 isoform. [, , ] It binds to the AKT kinase, preventing its activation by phosphorylation and subsequently inhibiting downstream signaling. [, ] This inhibition of AKT signaling leads to a variety of downstream effects, including:
Inhibition of cell proliferation and survival: A-674563 has been shown to inhibit the growth and survival of various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). [, , , ]
Induction of apoptosis: A-674563 can induce apoptosis in cancer cells, potentially through its effects on the FoxO3a/Bim pathway. []
Modulation of cell cycle progression: A-674563 can arrest cells in the S-phase of the cell cycle. []
Inhibition of inflammasome activation: A-674563 can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response. []
Applications
Cancer research: A-674563 has been extensively used to study the role of AKT in cancer development and progression. Researchers have demonstrated its potential as an anti-cancer agent in preclinical models of NSCLC [, , ], AML [, ], and melanoma []. Studies have investigated its effects on cell proliferation, survival, apoptosis, and drug resistance in these cancers. [, , , , , , ]
Cardiovascular research: A-674563 has been used to investigate the role of AKT in cardiac inflammation and ischemia/reperfusion injury. [, , ] For instance, research shows that it protects mouse hearts against ischemia/reperfusion injury by activating the PI3K/Akt1 pathway. [, ]
Liver disease research: A-674563 has been used to study the role of AKT in liver regeneration and post-hepatectomy liver failure. [] Studies highlight its ability to improve glycometabolism and liver regeneration in animal models. []
Bone research: A-674563 has been shown to influence chondrocyte marker expression in cultured cells. [] Although the specific mechanisms are yet to be fully elucidated, this finding suggests a potential role in cartilage development and related diseases.
Related Compounds
MK-2206
Relevance: MK-2206 is frequently compared to A-674563 in studies investigating the efficacy of AKT inhibition in various cancers. Studies have shown that A-674563 exhibits higher potency in inhibiting the growth of non-small cell lung cancer (NSCLC) cells compared to MK-2206. [, , ] This difference in efficacy is attributed to A-674563's selective inhibition of AKT1 and its off-target effects on CDK2, which may contribute to its superior antitumor activity in certain contexts. [, , ] Additionally, A-674563 demonstrates greater effectiveness in overcoming FLT3 ligand-induced drug resistance in FLT3-ITD positive AML compared to other FLT3 inhibitors, highlighting its potential therapeutic advantage. []
PHA-848125
Relevance: Research suggests that A-674563's off-target inhibition of CDK2 contributes to its enhanced efficacy compared to the pan-AKT inhibitor MK-2206. [] The similar effects of A-674563 and PHA-848125 on NSCLC cell viability support this hypothesis. [] The study observed that NSCLC cell lines with higher endogenous CDK2 and phosphorylated CDK2 (p-CDK2) expression showed increased sensitivity to A-674563 compared to MK-2206, further suggesting a link between CDK2 inhibition and A-674563's antitumor activity. []
CCT128930
Relevance: While A-674563 selectively inhibits AKT1, CCT128930 targets AKT2, highlighting the distinct roles of these AKT isoforms in various cellular processes. [] In glucocorticoid-resistant acute lymphoblastic leukemia (ALL) cells, CCT128930 demonstrates superior efficacy in restoring glucocorticoid sensitivity compared to A-674563. [] This difference arises from the specific involvement of AKT2 in mediating glucocorticoid resistance via the FoxO3a/Bim signaling pathway, making CCT128930 a more promising therapeutic target for reversing resistance in ALL. []
Akti1/2
Relevance: This compound is relevant because it targets both AKT isoforms that A-674563 and CCT128930 individually inhibit. [] Comparing its activity with the selective inhibitors helps understand the individual roles of AKT1 and AKT2 in specific contexts. For example, Akti1/2 effectively reverses glucocorticoid resistance in ALL cells, but its effects on hematopoiesis and liver function are less favorable compared to the more selective CCT128930. []
SB216763
Relevance: This compound helps elucidate the mechanism of action of mesenchymal stem cells (MSCs) in treating post-hepatectomy liver failure (PHLF). [] While A-674563 inhibits AKT, SB216763 targets a downstream component of the AKT signaling pathway. [] The study used both inhibitors to demonstrate that the AKT/GSK-3β/β-catenin pathway plays a crucial role in the therapeutic effects of MSC transplantation for PHLF. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-Methylthioadenosine diphosphate (2-MeSADP) is an agonist of purinergic P2Y receptors with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors (EC50s = 0.58, 0.89, and 6.2 nM, respectively). It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 (PGE1;) more potently than ADP. 2-MeS-ADP is a purinergic agonist. It acts by displaying selectivity for P2Y1, P2Y12 and P2Y13 receptors and inhibiting cAMP accumulation.
(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It derives from a trans-cinnamic acid.